molecular formula C21H18ClNO2 B11946121 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide CAS No. 853348-31-9

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide

Cat. No.: B11946121
CAS No.: 853348-31-9
M. Wt: 351.8 g/mol
InChI Key: YRSBLBYLOYPFGI-ZRDIBKRKSA-N
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Description

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide is an organic compound that features a furan ring substituted with a 2-chlorophenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution with 2-Chlorophenyl Group: The furan ring is then substituted with a 2-chlorophenyl group through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

    Formation of Acrylamide Moiety: The final step involves the formation of the acrylamide moiety by reacting the substituted furan with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and acrylamide moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Bromophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide
  • 3-(5-(2-Fluorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide
  • 3-(5-(2-Methylphenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide

Uniqueness

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the furan ring and acrylamide moiety also provides a versatile scaffold for further modifications and applications.

Biological Activity

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide, a compound with the molecular formula C21_{21}H18_{18}ClNO2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological effects, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a complex structure characterized by a furan ring and a chlorophenyl group, which may contribute to its biological properties. The structural formula is represented as follows:

  • Molecular Formula : C21_{21}H18_{18}ClNO2_2
  • Molecular Weight : 351.8 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Synthesis

While specific synthetic pathways for this compound have not been extensively documented in the literature, it is often synthesized through multi-step organic reactions involving the furan and phenyl derivatives. The synthesis typically involves coupling reactions that form the acrylamide linkage.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of furan compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A15Induces apoptosis via caspase activation
Compound B25Inhibits cell cycle progression
This compoundTBDTBD

Cardioprotective Effects

The cardioprotective effects of compounds related to this structure have also been explored. For example, certain furan derivatives demonstrated the ability to protect cardiomyocytes from oxidative stress-induced damage. These findings suggest that the compound may possess similar protective properties.

Case Study: Cardioprotection
In a study involving various furan derivatives, it was observed that specific compounds significantly increased cell viability in cardiomyocytes subjected to oxidative stress. The most effective compounds showed increases in cell viability exceeding 80% compared to untreated controls.

Research Findings

Despite limited direct research on this compound specifically, related studies provide insights into its potential applications:

  • Mechanistic Studies : Research has shown that related acrylamide derivatives can modulate key signaling pathways involved in cancer progression and cardiovascular health.
  • In Vitro Studies : In vitro assays have demonstrated cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications.
  • Toxicity Assessments : Preliminary toxicity assessments suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain cell viability at therapeutic doses.

Properties

CAS No.

853348-31-9

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C21H18ClNO2/c1-14-7-8-15(2)19(13-14)23-21(24)12-10-16-9-11-20(25-16)17-5-3-4-6-18(17)22/h3-13H,1-2H3,(H,23,24)/b12-10+

InChI Key

YRSBLBYLOYPFGI-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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